2-(3-cyano-4,6-dimethylpyridin-2-yl)-N-ethylhydrazinecarbothioamide
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Overview
Description
2-(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)-N-ETHYLHYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its pyridine ring substituted with cyano and methyl groups
Preparation Methods
The synthesis of 2-(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)-N-ETHYLHYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-cyano-4,6-dimethyl-2-pyridine with ethylhydrazinecarbothioamide under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions.
Scientific Research Applications
2-(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)-N-ETHYLHYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)-N-ETHYLHYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
- 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(8-QUINOLINYL)ACETAMIDE
- 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE These compounds share structural similarities but differ in their functional groups and specific applications .
Properties
Molecular Formula |
C11H15N5S |
---|---|
Molecular Weight |
249.34 g/mol |
IUPAC Name |
1-[(3-cyano-4,6-dimethylpyridin-2-yl)amino]-3-ethylthiourea |
InChI |
InChI=1S/C11H15N5S/c1-4-13-11(17)16-15-10-9(6-12)7(2)5-8(3)14-10/h5H,4H2,1-3H3,(H,14,15)(H2,13,16,17) |
InChI Key |
MNFOOKDTHZCQNL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC1=C(C(=CC(=N1)C)C)C#N |
Origin of Product |
United States |
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